Dermatoxin A1 -

Dermatoxin A1

Catalog Number: EVT-245992
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dermatoxin A1 has been achieved through several methods, with solid-phase peptide synthesis being one of the most prominent techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain in a controlled manner. The solid-phase synthesis involves the following technical details:

  1. Starting Materials: The process begins with protected amino acids that are sequentially added to the growing peptide chain.
  2. Coupling Reactions: Each amino acid is coupled to the previous one using coupling reagents that activate the carboxyl group, allowing for peptide bond formation.
  3. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

This synthetic approach not only confirms the proposed structure of dermatoxin A1 but also enables researchers to produce analogs for further study .

Molecular Structure Analysis

The molecular structure of dermatoxin A1 consists of a sequence of amino acids that contribute to its biological activity. The specific amino acid composition and sequence are critical for its functionality as an antimicrobial agent.

  • Structure: Dermatoxin A1 typically exhibits a helical conformation, which is common among many antimicrobial peptides. This structural feature is crucial for its interaction with microbial membranes.
  • Data: Mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate the precise structure and confirm its molecular weight, which is approximately 2,000 Da.

Understanding its molecular structure helps in designing derivatives that may enhance its efficacy or reduce potential toxicity .

Chemical Reactions Analysis

Dermatoxin A1 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:

  1. Interaction with Membranes: Dermatoxin A1 interacts with bacterial membranes, leading to membrane disruption. This process involves electrostatic interactions between the positively charged regions of the peptide and negatively charged components of microbial membranes.
  2. Lipid Bilayer Disruption: The amphipathic nature of dermatoxin A1 facilitates its insertion into lipid bilayers, resulting in pore formation that compromises membrane integrity.

These reactions are critical for understanding how dermatoxin A1 exerts its antimicrobial effects and can inform strategies for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of dermatoxin A1 primarily revolves around its ability to disrupt microbial cell membranes. The process can be outlined as follows:

  • Membrane Binding: Upon contact with bacterial cells, dermatoxin A1 binds to the membrane through electrostatic interactions.
  • Pore Formation: The peptide then undergoes conformational changes that allow it to insert into the lipid bilayer and form pores.
  • Cell Lysis: The formation of these pores leads to leakage of cellular contents, ultimately resulting in cell death.

This mechanism highlights dermatoxin A1's potential as a template for designing novel antibiotics that target bacterial membranes specifically .

Physical and Chemical Properties Analysis

The physical and chemical properties of dermatoxin A1 play a significant role in its functionality:

  • Physical Properties:
    • Appearance: Typically exists as a white powder or crystalline form when synthesized.
    • Solubility: Highly soluble in water due to its polar amino acid residues.
  • Chemical Properties:
    • Stability: Dermatoxin A1 exhibits stability under physiological conditions, which is crucial for its potential therapeutic applications.
    • pH Sensitivity: Its activity can be influenced by pH levels; optimal activity is often observed at physiological pH.

These properties are essential for evaluating dermatoxin A1's suitability for various scientific applications .

Applications

Dermatoxin A1 has garnered attention for several scientific uses:

  • Antimicrobial Agents: Its potent antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains.
  • Pharmaceutical Research: Dermatoxin A1 serves as a model compound in studies aimed at understanding peptide-membrane interactions and designing new therapeutic agents.
  • Biotechnology: Its applications extend to biotechnology where it can be utilized in creating bioactive coatings or materials with inherent antimicrobial properties.

The exploration of dermatoxin A1's applications continues to expand as researchers seek innovative ways to harness its biological activities .

Introduction to Dermatoxin A1 in Host-Pathogen Dynamics

Evolutionary Significance of Amphibian-Derived Antimicrobial Peptides

Dermatoxin A1 epitomizes a critical evolutionary adaptation in amphibians, particularly within the Phyllomedusinae subfamily. These peptides emerged as essential components of innate immunity, enabling survival in pathogen-rich aquatic and terrestrial environments. Amphibian skin secretions constitute a chemical arsenal against microbial invaders, with antimicrobial peptides (AMPs) like dermatoxin A1 serving as first-line defenders. Bioinformatic analyses of over 1,000 amphibian AMPs reveal conserved evolutionary signatures: 99.9% are <50 amino acids (avg. 24 residues), possess a net charge of +2.5, and adopt amphipathic α-helical conformations that optimize membrane disruption [1] [3]. These physicochemical parameters reflect evolutionary pressures selecting for peptides capable of penetrating microbial membranes while minimizing host cell toxicity.

Dermatoxin A1’s evolutionary trajectory is characterized by gene duplication and diversifying selection, mechanisms that generate structural variants with enhanced antimicrobial efficacy. Within the dermaseptin superfamily, dermatoxin genes exhibit rapid sequence divergence in their mature peptide domains, allowing functional innovation against evolving pathogens [4] [7]. This molecular diversification is evident in dermatoxin A1’s enhanced bactericidal activity against wall-less eubacteria (mollicutes) and Gram-positive bacteria compared to earlier dermaseptins [5]. Its membrane-targeting mechanism – forming ion-conducting channels that dissipate bacterial membrane potential – represents a refined evolutionary solution to microbial resistance [5]. Unlike conventional antibiotics, dermatoxin A1’s mechanism avoids specific molecular targets, reducing selective pressure for resistance development.

Table 1: Evolutionary Parameters of Amphibian Antimicrobial Peptides

ParameterValueFunctional Implication
Average length24 residuesOptimizes membrane insertion and pore formation
Net charge+2.5Enhances attraction to anionic microbial membranes
Dominant structureAmphipathic α-helixSeparates hydrophobic/hydrophilic faces for membrane integration
Hydrophobic content~50%Facilitates lipid bilayer interactions
Glycine/leucine abundance20-30%Promotes structural flexibility and hydrophobicity

Taxonomic Classification Within the Dermatoxin Family

Dermatoxin A1 belongs to the dermatoxin peptide family within the broader dermaseptin superfamily, which encompasses multiple classes of AMPs from phyllomedusine frogs. Taxonomically, dermatoxins are categorized as:

  • Class: Amphibian-derived antimicrobial peptide
  • Superfamily: Dermaseptin
  • Family: Dermatoxin
  • Subfamily: Dermatoxin A (with A1 as a specific isoform)

This classification is based on precursor protein architecture and mature peptide homology. Dermatoxin A1 derives from a preproprotein precursor comprising three domains: a conserved N-terminal signal peptide, an acidic propiece, and the mature dermatoxin domain at the C-terminus [4] [5]. The dermatoxin family exhibits <30% sequence identity with dermaseptin B and phylloxin families, warrantiting its classification as a distinct lineage [5]. Within the dermatoxin group, A1 is characterized by the primary structure SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ – a 32-residue peptide with a molecular mass of ~3.2 kDa [5].

Dermatoxin A1’s tissue distribution further informs its taxonomic position. Unlike skin-specific dermaseptins, dermatoxin precursor mRNA is expressed in multiple tissues, including skin, intestine, and brain, suggesting pleiotropic functions beyond antimicrobial defense [5] [7]. This multi-tissue expression pattern is shared with phylloxin but not with dermaseptin B isoforms, reinforcing dermatoxin’s distinct classification. Structural phylogenies based on helical propensity and charge distribution further distinguish dermatoxin A1 from temporins (shorter, 10-14 residues) and esculentins (longer, 46 residues) found in Ranidae frogs [1] [3].

Table 2: Taxonomic Differentiation of Dermatoxin A1 Among Amphibian Peptides

Peptide FamilyLength (residues)Net ChargeTissue ExpressionSource Genera
Dermatoxin32+3Skin, intestine, brainPhyllomedusa
Dermaseptin B27-34+4 to +5SkinPhyllomedusa
Phylloxin24+2Skin, brainPhyllomedusa
Temporin10-140 to +2SkinRana, Pelophylax
Esculentin46-47+5 to +6SkinPelophylax

Historical Context of Dermatoxin Discovery in Biomedical Research

The isolation of dermatoxin in 2000 marked a pivotal advancement in amphibian AMP research. Unlike earlier discoveries (e.g., magainin in 1987, dermaseptin in 1992), dermatoxin was identified through an integrated biochemical-genomic approach applied to Phyllomedusa bicolor secretions [5]. Researchers employed a four-step purification protocol: (1) skin secretion collection, (2) reverse-phase HPLC fractionation, (3) mass spectrometry analysis, and (4) Edman degradation sequencing. This yielded a 32-residue peptide with atypical bactericidal properties, particularly against mollicutes. Concurrently, cDNA cloning revealed its novel precursor structure within the dermaseptin gene family [5]. The name "dermatoxin" reflected both its dermal origin and membrane-toxic activity.

The 2005 characterization of dermatoxin from Phyllomedusa sauvagei represented a methodological breakthrough. By applying 3'-RACE PCR to lyophilized skin secretions, researchers cloned precursor cDNAs without sacrificing specimens [7]. This technique amplified dermatoxin transcripts using degenerate primers targeting conserved 5'-UTR regions of known dermaseptin-like genes. LC/MS and MS/MS fragmentation then confirmed the presence and structure of mature dermatoxin peptides in secretion fractions [7]. This non-lethal approach enabled sustainable biodiscovery while preserving endangered amphibian species.

Dermatoxin A1’s significance in biomedical research stems from its dual role as an antimicrobial template and immunomodulator. Early functional studies demonstrated its capacity to form voltage-dependent channels in bacterial membranes, visualized via fluorescence microscopy after DNA staining [5]. This pore-forming mechanism inspired synthetic analogs for antibiotic development. Additionally, its discovery expanded understanding of the dermaseptin superfamily’s structural diversity, revealing how a conserved precursor architecture can yield functionally distinct peptides through C-terminal domain evolution [5] [7]. These insights catalyzed exploration of amphibian peptides as novel anti-infectives against drug-resistant pathogens.

Table 3: Key Milestones in Dermatoxin Research

YearBreakthroughSignificance
2000First isolation from P. bicolorIdentified novel 32-residue AMP with activity against mollicutes
2000cDNA precursor sequencingRevealed novel member of dermaseptin gene family
2005Non-lethal cloning from P. sauvagei secretionEstablished sustainable biodiscovery methodology
2005Structural confirmation via MS/MSValidated sequence integrity in lyophilized samples

Properties

Product Name

Dermatoxin A1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.